molecular formula C13H19BFNO4 B2985019 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid CAS No. 2377610-16-5

4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid

Cat. No. B2985019
CAS RN: 2377610-16-5
M. Wt: 283.11
InChI Key: KNLJPZZQEQYXOE-UHFFFAOYSA-N
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Description

“4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C13H20BNO4. Its molecular weight is 265.12 . The compound is also known as "(4-((tert-butoxycarbonyl)(ethyl)amino)phenyl)boronic acid" .


Synthesis Analysis

The synthesis of compounds similar to “4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .


Molecular Structure Analysis

The molecular structure of “4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” consists of a phenyl ring (C6H5-) attached to a boronic acid group (-B(OH)2), an ethylamino group (-NH-C2H5), and a tert-butoxycarbonyl (Boc) group .


Chemical Reactions Analysis

The Boc group in “4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .

Scientific Research Applications

Glucose Sensing Technologies

A notable application of boronic acid derivatives, including 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid, is in the development of glucose-sensing materials. These materials are designed for noninvasive or minimally invasive monitoring of glucose levels, a critical aspect of diabetes management. The utilization of new boronic acid derivatives as molecular recognition elements enhances the sensitivity and selectivity of glucose sensors at physiological pH values. For instance, the improved photonic glucose-sensing material developed by Alexeev et al. (2004) demonstrates a significant advancement in the detection of glucose within the concentration range found in tear fluid, showcasing a potential application in ocular inserts or diagnostic contact lenses (Alexeev et al., 2004).

Organic Synthesis and Material Science

Boronic acids play a crucial role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are fundamental in creating complex molecules for pharmaceuticals, agrochemicals, and organic materials. The synthesis of 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid itself, as discussed by Zhang Da (2015), highlights its importance as an intermediate in organic synthesis, due to its compatibility, low toxicity, and stability under various conditions (Zhang Da, 2015).

Fluorescence Quenching and Sensor Development

The study of fluorescence quenching mechanisms in boronic acid derivatives, including those similar to 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid, provides insights into the development of fluorescent sensors for various applications. Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives, which is instrumental in understanding the interaction dynamics between these molecules and potential analytes, paving the way for the design of advanced sensing technologies (Geethanjali et al., 2015).

Advanced Material Applications

The modification of nanoparticles with phenylboronic acid groups, akin to the functionalities of 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid, offers promising applications in biomedicine and diagnostics. Khanal et al. (2013) demonstrated the potential of phenylboronic-acid-modified nanoparticles as antiviral inhibitors, showcasing an innovative approach to disease management and therapeutic development (Khanal et al., 2013).

properties

IUPAC Name

[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO4/c1-5-16(12(17)20-13(2,3)4)9-6-7-10(14(18)19)11(15)8-9/h6-8,18-19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLJPZZQEQYXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N(CC)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid

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